2-Bromobutanal

Catalog No.
S686174
CAS No.
24764-97-4
M.F
C4H7BrO
M. Wt
151 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobutanal

CAS Number

24764-97-4

Product Name

2-Bromobutanal

IUPAC Name

2-bromobutanal

Molecular Formula

C4H7BrO

Molecular Weight

151 g/mol

InChI

InChI=1S/C4H7BrO/c1-2-4(5)3-6/h3-4H,2H2,1H3

InChI Key

HAIGSNHRJAADFJ-UHFFFAOYSA-N

SMILES

CCC(C=O)Br

Canonical SMILES

CCC(C=O)Br

2-Bromobutanal (CAS 24764-97-4) is a highly reactive, bifunctional alpha-bromoaldehyde that serves as a premium electrophilic building block in organic synthesis. Featuring both a labile alpha-bromide leaving group and a highly electrophilic carbonyl carbon, this compound is primarily procured for the single-step construction of 5-ethyl-substituted aromatic heterocycles, such as thiazoles, imidazoles, and pyrroles [1]. Unlike simpler alkyl halides that only participate in standard nucleophilic substitutions, 2-bromobutanal is designed for dual-condensation pathways. Its procurement value lies in its ability to deliver an ethyl substituent with precise regiocontrol during Hantzsch-type cyclizations, making it an indispensable intermediate for synthesizing complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.

Attempting to substitute 2-bromobutanal with closely related analogs leads to severe process inefficiencies or complete synthetic failure. Replacing it with the chlorinated analog (2-chlorobutanal) drastically reduces the kinetics of the initial nucleophilic displacement due to the poorer leaving-group ability of chloride, resulting in depressed yields and increased byproduct formation during cyclization [1]. Substituting with lower homologs like bromoacetaldehyde introduces severe stability issues, as the free aldehyde rapidly polymerizes and must be procured as a protected diethyl acetal, adding an unnecessary acidic deprotection step to the workflow. Furthermore, altering the oxidation state to 2-bromobutanoic acid completely eliminates the bifunctional reactivity required for Hantzsch-type reactions, as the carboxylic acid fails to undergo the requisite dehydrative cyclization under mild conditions.

Cyclization Yield Superiority vs. 2-Chlorobutanal

In Hantzsch-type cyclizations to form substituted pyrroles, the choice of the alpha-halo atom is critical for reaction efficiency. 2-Bromobutanal provides a significantly superior leaving group compared to 2-chlorobutanal, facilitating rapid nucleophilic attack by enamino carbonyl intermediates. Quantitative comparisons in standardized cyclization assays demonstrate that 2-bromobutanal achieves a 45% isolated yield, whereas direct substitution with 2-chlorobutanal depresses the yield to 30% under identical conditions [1].

Evidence DimensionIsolated yield of substituted pyrrole
Target Compound Data45% yield
Comparator Or Baseline2-Chlorobutanal (30% yield)
Quantified Difference50% relative increase in isolated yield
ConditionsCondensation with ethyl 3-oxobutanoate and ammonia

Procuring the brominated analog directly improves throughput and reduces raw material waste in the scale-up of heterocyclic active pharmaceutical ingredients.

Step Economy and Precursor Stability vs. Bromoacetaldehyde

Lower homologous alpha-bromoaldehydes, such as bromoacetaldehyde, suffer from severe instability and rapid polymerization, necessitating their procurement and use as protected diethyl acetals. 2-Bromobutanal possesses sufficient steric bulk to be handled and reacted directly as a free aldehyde . This eliminates the mandatory acidic deprotection step required for bromoacetaldehyde diethyl acetal, streamlining the synthesis of 5-alkyl heterocycles from two steps to a single direct condensation [1].

Evidence DimensionSynthetic steps for heterocycle condensation
Target Compound Data1 step (direct use of free aldehyde)
Comparator Or BaselineBromoacetaldehyde (requires 2 steps via acetal deprotection)
Quantified DifferenceElimination of 1 synthetic step and associated acidic conditions
ConditionsOne-pot cyclization with dinucleophiles

Avoiding acidic deprotection conditions is critical when synthesizing complex, acid-sensitive pharmaceutical intermediates, making 2-bromobutanal the superior procurement choice for step economy.

Bifunctional Electrophilicity vs. 2-Bromobutanoic Acid

For the construction of 5-ethylthiazole rings, the precursor must possess dual electrophilic centers. 2-Bromobutanal features both an alpha-bromide and a highly reactive aldehyde carbonyl, enabling spontaneous cyclization with thiourea to yield 5-ethylthiazol-2-amine [1]. In contrast, 2-bromobutanoic acid lacks the requisite aldehyde functionality; its carboxylic acid group fails to undergo the necessary dehydrative cyclization under mild conditions, resulting in stalled acyclic intermediates rather than the target aromatic heterocycle[2].

Evidence DimensionCapacity for spontaneous thiazole cyclization
Target Compound DataRapid formation of aromatic 5-ethylthiazole core
Comparator Or Baseline2-Bromobutanoic acid (fails to cyclize, forms acyclic products)
Quantified DifferenceBinary (successful cyclization vs. reaction failure)
ConditionsCondensation with thiourea under mild basic/neutral conditions

Buyers targeting 5-ethyl-substituted thiazole or imidazole scaffolds must procure the aldehyde form, as the carboxylic acid analog cannot support the required dual-condensation mechanism.

Synthesis of 5-Ethylthiazole API Intermediates

Directly leveraging its bifunctional electrophilicity (as detailed in Section 3), 2-bromobutanal is the optimal precursor for synthesizing 5-ethylthiazol-2-amine via condensation with thiourea. This specific heterocycle is a critical structural fragment in the development of advanced kinase inhibitors, including JAK2 inhibitors used for myeloproliferative diseases[1].

Single-Pot Hantzsch Pyrrole Construction

Due to its superior leaving group kinetics compared to chlorinated analogs, 2-bromobutanal is heavily utilized in multi-component Hantzsch pyrrole syntheses. It condenses efficiently with beta-dicarbonyl compounds and primary amines or ammonia to form highly substituted, ethyl-bearing pyrrole cores in a single operation, maximizing yield and step economy [2].

Imidazopyrrolopyridine Scaffolding for Pathway Inhibitors

In complex pharmaceutical scaffolding, 2-bromobutanal acts as a precise ethyl-donating cyclization reagent. It is deployed in the synthesis of polycyclic systems, such as those found in Hedgehog pathway inhibitors, where it reacts with amidines or diamines to close imidazole rings without the need for prior functional group deprotection[3].

XLogP3

1.4

Dates

Last modified: 04-14-2024

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